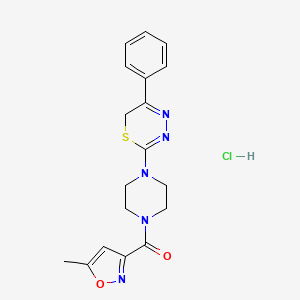

(5-methylisoxazol-3-yl)(4-(5-phenyl-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl)methanone hydrochloride

説明

(5-methylisoxazol-3-yl)(4-(5-phenyl-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl)methanone hydrochloride is a heterocyclic compound featuring:

- A 5-methylisoxazole moiety linked via a ketone bridge to a piperazine ring.

- The piperazine is substituted with a 5-phenyl-6H-1,3,4-thiadiazine group, a six-membered ring containing sulfur and two nitrogen atoms.

- The hydrochloride salt enhances solubility, critical for bioavailability in pharmacological applications.

特性

IUPAC Name |

(5-methyl-1,2-oxazol-3-yl)-[4-(5-phenyl-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl]methanone;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N5O2S.ClH/c1-13-11-15(21-25-13)17(24)22-7-9-23(10-8-22)18-20-19-16(12-26-18)14-5-3-2-4-6-14;/h2-6,11H,7-10,12H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMXWBRWEJRREDG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(=O)N2CCN(CC2)C3=NN=C(CS3)C4=CC=CC=C4.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20ClN5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用機序

Target of Action

Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects. These activities suggest that the compound may interact with a variety of biological targets.

Mode of Action

The exact mode of action of this compound is currently unknown. Based on its structural similarity to other active compounds, it may interact with its targets through hydrogen bond accepting and donating characteristics, allowing it to make specific interactions with different target receptors.

Biochemical Pathways

Compounds with similar structures have been found to impact a variety of biochemical pathways related to their pharmacological activities.

類似化合物との比較

Structural Analogues with Thiazole/Thiadiazine Moieties

Several compounds share key structural motifs with the target molecule:

Key Observations :

- Thiazole-based analogs (e.g., compounds 4 and 5) exhibit planar aromatic systems but lack the 1,3,4-thiadiazine ring’s conformational flexibility and sulfur-mediated electronic effects .

- The target’s piperazine-ketone bridge enables distinct hydrogen-bonding interactions compared to rigid carbamate linkages in thiazol-5-ylmethyl derivatives .

Functional Analogues in Bioactive Molecules

- MFR-a cofactor (methylofuran analog): Contains a furan-thiazole system but lacks the piperazine-thiadiazine scaffold. Its formyl group mediates one-carbon transfer, unlike the target’s ketone bridge .

Computational and Chemoinformatic Comparisons

Similarity Coefficients and Molecular Fingerprints

Using Tanimoto coefficients (Tc) and other metrics (e.g., Dice, Cosine), the target compound was compared to analogs:

Analysis :

Graph-Based Structural Alignment

Using graph isomorphism detection (vertices = atoms, edges = bonds):

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。